![molecular formula C24H20Cl2N4OS B2891043 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether CAS No. 477858-76-7](/img/structure/B2891043.png)
2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as dichlorophenyl, pyrrole, thiophene, and pyrazolopyrimidine . These groups are common in many pharmaceuticals and agrochemicals, suggesting potential applications in these areas.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups . Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its structure.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds related to pyrazole derivatives, showing significant in vitro antimicrobial and higher anticancer activity compared to the reference drug doxorubicin. This implies potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis in Transfer Hydrogenation
Magubane et al. (2017) explored the use of pyrazolyl compounds in catalyzing the transfer hydrogenation of ketones. This research indicates the compound's potential role in chemical synthesis, particularly in facilitating specific types of reduction reactions (Magubane, Alam, Ojwach, & Munro, 2017).
Crystallographic Studies
Rodier, Belaissaoui, Morpain, & Laude (1994) conducted a crystallographic study on a related pyrazole compound. This research contributes to the understanding of molecular structures, which is crucial in drug design and material science (Rodier et al., 1994).
Reactivity with Hydrazines
Mikhed’kina, Bylina, Mel’nik, & Kozhich (2009) explored the reactivity of a similar ethyl pyrazole compound with substituted hydrazines, leading to regioisomeric pyrazoles. This study contributes to organic chemistry, particularly in synthesizing diverse pyrazole-based structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Antibacterial Agents
Azab, Youssef, & El-Bordany (2013) synthesized new heterocyclic compounds, including pyrazole derivatives, with potential as antibacterial agents. This highlights the role of such compounds in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Functional Derivatives
Dikusar et al. (2018) investigated the synthesis of functional derivatives from a related ethyl pyridine compound. This research is significant in the field of synthetic organic chemistry, expanding the repertoire of available compounds for various applications (Dikusar et al., 2018).
Computational Studies
Singh, Rawat, & Sahu (2014) conducted a computational study on a pyrrole chalcone derivative, providing insights into the molecular interactions and potential for forming heterocyclic compounds. Such studies are crucial in theoretical chemistry and drug design (Singh, Rawat, & Sahu, 2014).
Lyotropic Liquid Crystal Fabrication
Ma et al. (2010) studied the aggregation behavior of a polyoxyethylene amphiphile in an ionic liquid, contributing to the understanding of liquid crystal formation and its applications in materials science (Ma et al., 2010).
Eigenschaften
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-14-4-5-15(2)29(14)21-9-11-32-24(21)19-13-23-27-10-8-20(30(23)28-19)16(3)31-22-7-6-17(25)12-18(22)26/h4-13,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGRWJBQRDTLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C(C)OC5=C(C=C(C=C5)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.